molecular formula C9H12BrNO2 B1523473 3-Bromo-2-(2-ethoxyethoxy)pyridine CAS No. 1248439-09-9

3-Bromo-2-(2-ethoxyethoxy)pyridine

Cat. No. B1523473
M. Wt: 246.1 g/mol
InChI Key: MTZOXIXMUOMIHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-Bromo-2-(2-ethoxyethoxy)pyridine is 1S/C9H12BrNO2/c1-2-12-6-7-13-9-8 (10)4-3-5-11-9/h3-5H,2,6-7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromo-2-(2-ethoxyethoxy)pyridine has a molecular weight of 246.1 . It is a liquid at room temperature .

Scientific Research Applications

Bromination in Organic Synthesis

3-Bromo-2-(2-ethoxyethoxy)pyridine, as a brominated pyridine derivative, is potentially involved in organic synthesis processes, particularly in bromination reactions. Kolder and Hertog (2010) explored the bromination of various pyridine derivatives, observing the positional selectivity of bromine entry during the process. Their research contributes to understanding the reactivity and structural outcomes of brominated pyridine compounds, which may extend to compounds like 3-Bromo-2-(2-ethoxyethoxy)pyridine (Kolder & Hertog, 2010).

Acidic Site Generation on Silica Surfaces

Connell and Dumesic (1987) studied the generation of Brønsted and Lewis acid sites on silica surfaces by doping with various cations, including the use of pyridine adsorption. While not directly involving 3-Bromo-2-(2-ethoxyethoxy)pyridine, this research demonstrates the chemical utility of pyridine structures in modifying surface properties, which could be relevant for understanding the surface interactions of brominated pyridine derivatives (Connell & Dumesic, 1987).

Halogenation of Pyridines

Canibano et al. (2001) explored the regioselective halogenation of pyridines, a process that is highly relevant for the synthesis of brominated pyridine derivatives like 3-Bromo-2-(2-ethoxyethoxy)pyridine. Their study highlights the reactivity and selectivity in the halogenation process, providing insights into the synthesis pathways of such compounds (Canibano et al., 2001).

Synthesis and Reactivity of Pyridinols

Wijtmans et al. (2004) reported the synthesis and antioxidant properties of a series of pyridinols, which are structurally related to pyridine derivatives like 3-Bromo-2-(2-ethoxyethoxy)pyridine. Their work provides a foundation for understanding the chemical behavior and potential applications of pyridine-based compounds in pharmaceutical and material sciences (Wijtmans et al., 2004).

Safety And Hazards

The safety information available indicates that 3-Bromo-2-(2-ethoxyethoxy)pyridine is associated with a GHS07 pictogram, which represents a warning. The specific hazard statements and precautionary statements are not provided in the search results .

properties

IUPAC Name

3-bromo-2-(2-ethoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-2-12-6-7-13-9-8(10)4-3-5-11-9/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZOXIXMUOMIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(2-ethoxyethoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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